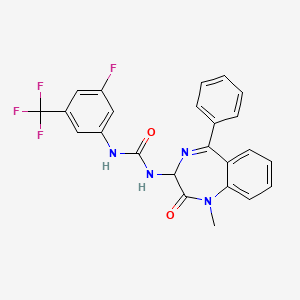
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluoro-5-trifluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluoro-5-trifluorophenyl)urea is a useful research compound. Its molecular formula is C24H18F4N4O2 and its molecular weight is 470.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluoro-5-trifluorophenyl)urea has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H25F3N4O2 with a molecular weight of approximately 475.5 g/mol . The compound features a diazepine core which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Initial studies have shown that derivatives of diazepine compounds can possess significant antibacterial properties. For instance, related compounds have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
- Anticancer Properties : Some derivatives have been tested for their ability to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values for certain derivatives have been reported, indicating potential effectiveness in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It is hypothesized that the diazepine structure may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : The compound may also act as a modulator of various receptors involved in cell signaling pathways, affecting cellular responses to stimuli.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various diazepine derivatives, including the target compound. Results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like ciprofloxacin. For example:
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| 4a | 3.12 | Staphylococcus aureus |
| 4b | 3.12 | Escherichia coli |
| Control | 6.25 | Ciprofloxacin |
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of diazepine derivatives, reporting IC50 values that suggest strong inhibitory effects on cancer cell lines:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 12m | 5.0 | HepG2 (liver cancer) |
| 12q | 7.5 | MCF7 (breast cancer) |
Propiedades
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F4N4O2/c1-32-19-10-6-5-9-18(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-17-12-15(24(26,27)28)11-16(25)13-17/h2-13,21H,1H3,(H2,29,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXYVGOJVCSIBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)F)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F4N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













